molecular formula C7H4ClNO3 B1583620 2-Chloro-4-nitrobenzaldehyde CAS No. 5568-33-2

2-Chloro-4-nitrobenzaldehyde

Cat. No. B1583620
CAS RN: 5568-33-2
M. Wt: 185.56 g/mol
InChI Key: GVBXZIANHMNKAK-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It has a molar mass of 185.56 g/mol .


Synthesis Analysis

The synthesis of 2-Chloro-4-nitrobenzaldehyde can be achieved through various methods. One such method involves the oxidation of 4-Chloro-2-nitrobenzyl alcohol in the presence of pyridinium chlorochromate in dichloromethane .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and an aldehyde group . The structure can be represented as [O-]N+c1cc(Cl)ccc1C=O .


Physical And Chemical Properties Analysis

2-Chloro-4-nitrobenzaldehyde is a solid at room temperature with a density of 1.5±0.1 g/cm³. It has a boiling point of 312.4±27.0 °C at 760 mmHg. The compound has a molar refractivity of 44.4±0.3 cm³ and a polar surface area of 63 Ų .

Scientific Research Applications

Photochemical Sensitivity and Robustness

2-Nitrobenzaldehyde, closely related to 2-Chloro-4-nitrobenzaldehyde, demonstrates photochemical sensitivity and thermal robustness, making it a suitable chemical actinometer. It has been used in various solution and ice photochemistry experiments. The study by Galbavy, Ram, and Anastasio (2010) found that the quantum efficiencies and molar absorptivities of 2-Nitrobenzaldehyde are only weakly dependent on temperature, making it a reliable compound for photolysis studies in both solution and water ice environments (Galbavy, Ram, & Anastasio, 2010).

Spectroscopy and Thermodynamics

Karunakaran and Balachandran (2012) conducted a study on 4-chloro-3-nitrobenzaldehyde, using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. They used ab initio Hartree-Fock and Density Functional Theory (DFT) calculations to analyze its vibrational frequencies and thermodynamic functions. This research is valuable for understanding the molecular structure and stability of similar compounds like 2-Chloro-4-nitrobenzaldehyde (Karunakaran & Balachandran, 2012).

Catalysis and Pharmaceutical Applications

Elizabeth Perozo-Rondón et al. (2006) explored the use of substituted benzaldehydes, including 2-nitrobenzaldehyde, in the catalysis of reactions for producing 1,4-dihydropyridine derivatives. These derivatives have significant pharmaceutical applications as calcium channel blockers (Elizabeth Perozo-Rondón et al., 2006).

Improving Chemical Processes

Research by Somma et al. (2014) focused on increasing the yield of 2-nitrobenzaldehyde during the nitration of benzaldehyde. This study aimed at enhancing the efficiency and safety of the production process, which is crucial for the large-scale synthesis of compounds like 2-Chloro-4-nitrobenzaldehyde (Somma, Marotta, Andreozzi, & Caprio, 2014).

Phase Equilibrium and Solubility

The study by Wanxin Li et al. (2018) on the solubility and phase equilibrium of 2-nitrobenzaldehyde in various solvents provides insights into the solubility behavior of similar compounds like 2-Chloro-4-nitrobenzaldehyde. Understanding these properties is essential for designing efficient chemical processes and formulations (Wanxin Li et al., 2018).

Safety And Hazards

The compound is classified as a skin irritant and may cause respiratory irritation. It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

2-chloro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBXZIANHMNKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299012
Record name 2-Chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzaldehyde

CAS RN

5568-33-2
Record name 2-Chloro-4-nitrobenzaldehyde
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Record name 2-Chloro-4-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

Di-isobutylaluminium hydride (1.5M in toluene, 16.34 ml) was added to a stirred solution of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (5 g) in toluene (100 ml) which had been cooled to -78° C. The mixture was stirred for 40 minutes. Methanol (10 ml) was added and the solvent was evaporated. The residue was partitioned between ethyl acetate and 2M aqueous hydrochloric acid. The organic solution was washed with water, dried (MgSO4) and evaporated to give 2-chloro-4-nitrobenzaldehyde (2 g).
Quantity
16.34 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-nitrobenzaldehyde
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Citations

For This Compound
40
Citations
JD Loudon, TD Robson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
WHEN cationoid reactivity is displayed by nitrobenzene derivatives the reactive centres are generally those situated 0-or $-to the nitro-group which, among m-directing groups, is pre-…
Number of citations: 6 pubs.rsc.org
SH Goh, TS Kam - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… 2-Chloro-4-nitrobenzaldehyde was identified by gcni.s., on a 4-ft x 1/8-in 304 OV-17 column, 100--240 “C at 6 “C n1in-l; m/e 185 (M’, 337;), 184 (36), 111 (17), and 75 (100) (Found: M+, …
Number of citations: 3 pubs.rsc.org
B Mu, J Li, D Zou, Y Wu, J Chang, Y Wu - Tetrahedron Letters, 2017 - Elsevier
… In addition, 2-chloro-4-nitrobenzaldehyde was also checked, but only a trace amount of the product 3d was detected by LC–MS analysis. The results reveal that 2-chlorobenzaldehydes …
Number of citations: 3 www.sciencedirect.com
BF Abdel-Wahab, HA Abdel-Aziz… - Monatshefte für Chemie …, 2009 - Springer
… Furthermore, the Schiff base 10 was produced by reaction of 4-amino-1,2,4-triazole-5-thione derivative 6 with 2-chloro-4-nitrobenzaldehyde heated under reflux in ethanol containing a …
Number of citations: 86 link.springer.com
AA Fadda, RE El-Mekawy - Dyes and Pigments, 2015 - Elsevier
… A mixture of anilinium salt 1 (0.354 gm, 1 mmol), 2-chloro-4-nitrobenzaldehyde (0.18 gm, 1 mmol) and anhydrous potassium hydroxide pellets (0.084 gm, 1.5 mmol) in dry DMF (15 ml) …
Number of citations: 10 www.sciencedirect.com
T Kawamoto, Y Ikeuchi, J Hiraki, Y Eikyu… - Bioorganic & Medicinal …, 1995 - Elsevier
… Condensation reactions of 6-dodecylaminouracil with 2-fluoro-6-nitrobenzaldehyde, 2-methoxy-5nitrobenzaldehyde, 2-chloro-4-nitrobenzaldehyde, and 2-methoxy-3-…
Number of citations: 27 www.sciencedirect.com
AL Tsuhako, DS Brown, ES Koltun, N Aay… - Bioorganic & medicinal …, 2012 - Elsevier
… The compounds in Table 2 were synthesized according to Scheme 3 where instead of cyclization with 2-chlorobenzaldehyde, 10a was cyclized with 2-chloro-4-nitrobenzaldehyde to …
Number of citations: 41 www.sciencedirect.com
BF Abdel-Wahab, M Farghaly, FA Badria - Pharmaceutical Chemistry …, 2011 - Springer
… In addition, the reaction of compound 4b with 2-chloro-4-nitrobenzaldehyde afforded hydrazone 7. The 1 H NMR spectrum of 7 showed a singlet proton at 8.79 ppm that was attributed …
Number of citations: 3 link.springer.com
MM Muir, O Cox, LA Rivera, ME Cadiz, E Medina - Inorganica chimica acta, 1992 - Elsevier
… 2-Chloro-4-nitrobenzaldehyde … Following the general procedure A this compound was prepared in 40% yield from the condensation of 2-chloro-4-nitrobenzaldehyde …
Number of citations: 31 www.sciencedirect.com
BF Abdel-Wahab, AAS El-Ahl - Phosphorus, Sulfur, and Silicon, 2010 - Taylor & Francis
… The reaction of 4 with different aromatic aldehydes, namely, 4-chlorobenzaldehyde, 4-cyanobenzaldehyde, 2,4-dichlorobenzaldehyde, and 2-chloro-4-nitrobenzaldehyde, afforded the …
Number of citations: 5 www.tandfonline.com

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